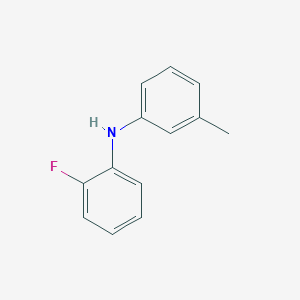
2-Fluoro-N-(m-tolyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-(m-tolyl)aniline is an aromatic amine compound characterized by the presence of a fluorine atom and a methyl group attached to the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N-(m-tolyl)aniline typically involves the nucleophilic substitution of a fluorine atom on an aromatic ring. One common method is the reaction of m-toluidine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product with high selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the reaction rate and yield while minimizing the risk of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-N-(m-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide, organic solvents like ethanol or tetrahydrofuran.
Major Products Formed:
Oxidation: Quinones, nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxylated or alkoxylated products.
Aplicaciones Científicas De Investigación
2-Fluoro-N-(m-tolyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique electronic properties
Mecanismo De Acción
The mechanism of action of 2-Fluoro-N-(m-tolyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially leading to increased potency and selectivity in its biological effects .
Comparación Con Compuestos Similares
2-Fluoroaniline: Similar in structure but lacks the methyl group, leading to different reactivity and applications.
N-(m-tolyl)aniline: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
2-Chloro-N-(m-tolyl)aniline:
Uniqueness: 2-Fluoro-N-(m-tolyl)aniline is unique due to the presence of both a fluorine atom and a methyl group on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications in research and industry .
Propiedades
Fórmula molecular |
C13H12FN |
|---|---|
Peso molecular |
201.24 g/mol |
Nombre IUPAC |
2-fluoro-N-(3-methylphenyl)aniline |
InChI |
InChI=1S/C13H12FN/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9,15H,1H3 |
Clave InChI |
FAQHYKBQXKXLMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


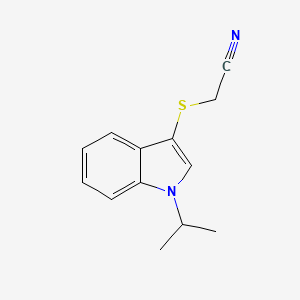
![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)
![2-Bromo-1-(2-{[2-(pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941434.png)


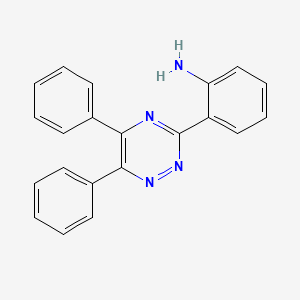
![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12941469.png)
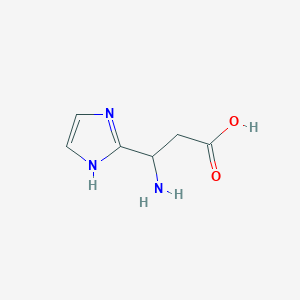

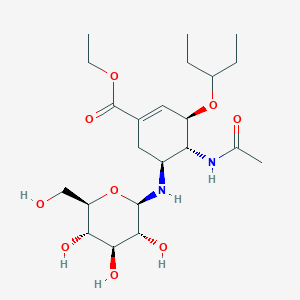
![4-((((3R,5aS,6R,8aS,9R,10R,12R,12aR)-3,6,9-Trimethyldecahydro-3H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-yl)oxy)methyl)benzoic acid](/img/structure/B12941492.png)
![2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941498.png)
![2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one](/img/structure/B12941503.png)

